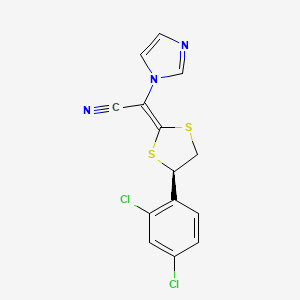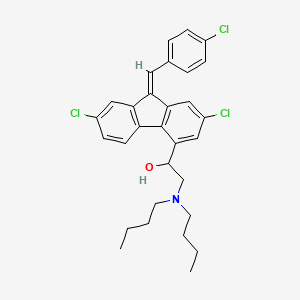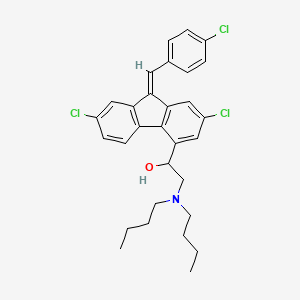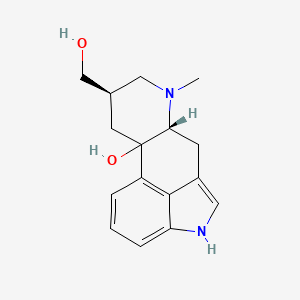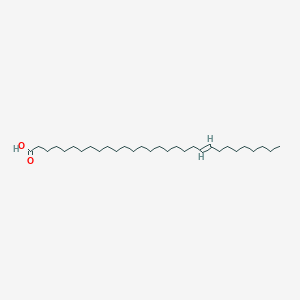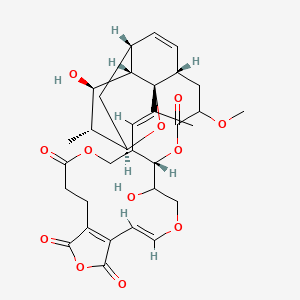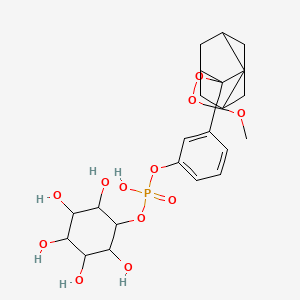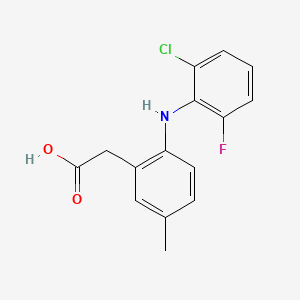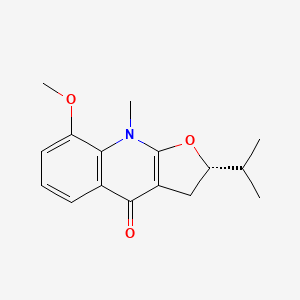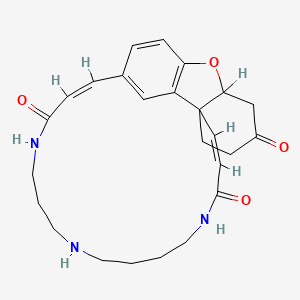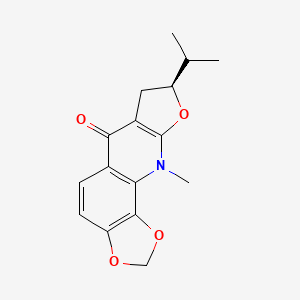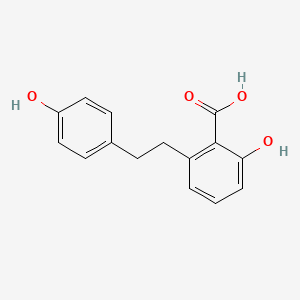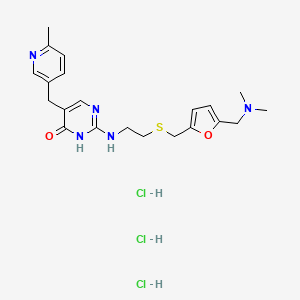
Lupitidine hydrochloride
Overview
Description
Lupitidine hydrochloride is a long-acting H2 receptor antagonist developed by Smith, Kline & French. It is described as an antiulcerogenic compound that was never marketed. The compound is known for its ability to inhibit nocturnal gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lupitidine hydrochloride involves several steps:
Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using piperidine in refluxing pyridine to form 3-(6-methyl-3-pyridyl)acrylic acid.
Esterification: The acrylic acid is esterified with ethanol and sulfuric acid to produce ethyl 3-(6-methyl-3-pyridyl)acrylate.
Reduction: The ester is reduced with hydrogen over palladium on carbon in ethanol to yield ethyl 3-(6-methyl-3-pyridyl)propionate.
Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of sodium in ether-ethanol to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.
Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot water to produce 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.
Final Condensation: The pyrimidone is finally condensed with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: The compound can be reduced, especially in the presence of hydrogen and palladium on carbon.
Substitution: Various substitution reactions can occur, particularly involving the pyridine and pyrimidone rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine and pyrimidone derivatives.
Substitution: Halogenated pyridine and pyrimidone derivatives.
Scientific Research Applications
Lupitidine hydrochloride has been primarily studied for its potential as an antiulcerogenic agent. It inhibits nocturnal gastric acid secretion and has been shown to produce diffuse neuroendocrine cell hyperplasia and an increase in multifocal glandular hyperplasia in rodent experiments. These effects are due to hypergastrinemia resulting from the pharmacological suppression of gastric acid secretion .
Mechanism of Action
Lupitidine hydrochloride exerts its effects by acting as an H2 receptor antagonist. It binds to the H2 receptors on the parietal cells in the stomach, inhibiting the action of histamine. This inhibition reduces the production of gastric acid, thereby decreasing the overall acidity in the stomach. The suppression of gastric acid secretion leads to the observed antiulcerogenic effects .
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Famotidine
- Nizatidine
Comparison: Lupitidine hydrochloride is unique among H2 receptor antagonists due to its long-acting nature. While other compounds like cimetidine and ranitidine also inhibit gastric acid secretion, this compound has a longer duration of action, making it potentially more effective for prolonged therapeutic effects .
Properties
CAS No. |
72716-75-7 |
|---|---|
Molecular Formula |
C21H30Cl3N5O2S |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one;trihydrochloride |
InChI |
InChI=1S/C21H27N5O2S.3ClH/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3;;;/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27);3*1H |
InChI Key |
YMVSCUJJVSENIP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
72716-75-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethylamino)-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one SK and F 93479 SK and F-93479 SKF 93479 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


